![molecular formula C8H8N4 B1586744 2-propyl-1H-imidazole-4,5-dicarbonitrile CAS No. 51802-42-7](/img/structure/B1586744.png)
2-propyl-1H-imidazole-4,5-dicarbonitrile
Overview
Description
2-Propyl-1H-imidazole-4,5-dicarbonitrile (2-PIDC) is an organic compound with the molecular formula C7H10N2. It is a colorless liquid with a pungent odor. 2-PIDC is a versatile chemical that has a wide range of applications in synthesis, research, and development. It is used in the production of a variety of products, including pharmaceuticals, dyes, and polymers. It is also used as a reagent in the laboratory.
Scientific Research Applications
Chemical Synthesis
2-propyl-1H-imidazole-4,5-dicarbonitrile is used in the field of chemical synthesis . It is a specialty product for proteomics research applications .
Photoswitches and Dyes
Derivatives of 2-propyl-1H-imidazole-4,5-dicarbonitrile with aliphatic or aromatic substituents have been reported to serve as photoswitches and dyes . This compound and its derivatives are recognized as dyes .
Oligonucleotide Synthesis
4,5-Dicyanoimidazole, a related compound, is used in the activation of nucleoside phosphoramidites during solid-phase oligonucleotide synthesis . It is also used in the synthesis of novel nucleosides .
Life Science Research
This compound is used in life science research solutions . It is also used in products and resources related to chromatography and mass spectrometry .
Biopharma Production
2-propyl-1H-imidazole-4,5-dicarbonitrile is used in the field of biopharma production .
Advanced Battery Science and Technology
This compound is used in the field of advanced battery science and technology .
properties
IUPAC Name |
2-propyl-1H-imidazole-4,5-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-2-3-8-11-6(4-9)7(5-10)12-8/h2-3H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMNPYFFJQWLLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377118 | |
Record name | 2-propyl-1H-imidazole-4,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-propyl-1H-imidazole-4,5-dicarbonitrile | |
CAS RN |
51802-42-7 | |
Record name | 2-propyl-1H-imidazole-4,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.